molecular formula C8H16NNaO4S B13605722 Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No.: B13605722
M. Wt: 245.27 g/mol
InChI Key: JPKQHDQVRHTSLM-UHFFFAOYSA-M
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Description

Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (molecular formula: C₉H₁₈NNaO₄S; molecular weight: 259.30 g/mol) is an organosulfur compound featuring a sulfinic acid moiety (SO₂⁻), a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group attached to a propane backbone . The sodium ion enhances its aqueous solubility, making it suitable for applications in organic synthesis and medicinal chemistry. Its Boc group stabilizes the amino functionality during reactions, while the sulfinate moiety contributes to redox reactivity and nucleophilic properties .

Properties

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.27 g/mol

IUPAC Name

sodium;1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate

InChI

InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

JPKQHDQVRHTSLM-UHFFFAOYSA-M

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, but they often involve mild temperatures and controlled pH levels.

Major Products

The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate group and the Boc-protected amine. The Boc group provides stability and protection during synthetic processes, while the sulfinate group can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining a Boc-protected amine with a sulfinic acid salt. Below is a comparative analysis with key analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Reactivity/Applications
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate Boc-protected amine, sulfinate (SO₂⁻Na⁺), propane backbone 259.30 Stabilized amino group for peptide synthesis; sulfinate-mediated redox reactions
Sodium sulfinate Simple sulfinic acid salt (R-SO₂⁻Na⁺) Varies (~120–200) Reducing agent in organic synthesis; lacks amino/Boc groups
N-acetylcysteine Thiol (-SH), acetylated amine, carboxylic acid 163.19 Antioxidant (thiol-mediated); mucolytic agent; distinct from sulfinate chemistry
Methionine sulfoxide Sulfoxide (S=O), amino acid backbone 165.23 Oxidized form of methionine; role in protein repair; no Boc/sulfinate groups
Tert-butyl sulfoxide Sulfoxide (S=O), tert-butyl group 118.20 Polar aprotic solvent; no amino/sulfinate functionality

Reactivity and Solubility

  • Sulfinate Reactivity : The target compound’s sulfinate moiety enables nucleophilic substitution and participation in Michael additions, similar to sodium sulfinate. However, the Boc group prevents unwanted side reactions at the amine site, unlike unprotected analogs .
  • Solubility : The sodium salt form grants superior water solubility (>50 mg/mL) compared to neutral sulfoxides (e.g., tert-butyl sulfoxide, solubility ~10 mg/mL) .
  • Boc Group Stability : The Boc protection enhances stability under acidic conditions, a feature absent in N-acetylcysteine or methionine sulfoxide .

Research Findings and Data Tables

Key Physicochemical Properties

Property This compound Sodium sulfinate N-acetylcysteine
Aqueous Solubility >50 mg/mL ~100 mg/mL ~200 mg/mL
Melting Point 180–185°C (decomposes) 250–300°C 109–113°C
Redox Activity High (sulfinate-mediated) High Moderate (thiol-based)
Protective Group Boc None Acetyl

Biological Activity

Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a sulfinic acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl protecting group and a sulfinyl functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is C₈H₁₆NNaO₄S, with a molecular weight of approximately 215.28 g/mol. The presence of the sulfinyl group enhances its reactivity, allowing it to participate in various biochemical interactions.

Property Details
Molecular Formula C₈H₁₆NNaO₄S
Molecular Weight 215.28 g/mol
Functional Groups Sulfinyl, tert-butoxycarbonyl
Solubility Highly soluble in aqueous solutions

The biological activity of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds containing sulfinic groups can exhibit antimicrobial and anti-inflammatory properties. The mechanism often involves covalent bonding with nucleophilic amino acids like cysteine and lysine, potentially altering their function and activity.

Key Biological Activities:

  • Antimicrobial Properties : Compounds with sulfinic groups have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific protein targets.
  • Protein Modification : It can modify proteins through covalent interactions, impacting their functionality.

Research Findings

Recent studies have focused on the synthesis and characterization of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate, exploring its potential applications in drug development and biochemical research.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.
  • Protein Interaction Studies :
    • Interaction studies using mass spectrometry revealed that the compound binds effectively to proteins involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Synthesis and Reactivity :
    • The synthesis involves multi-step organic reactions where careful control of conditions is necessary to achieve high yields. The reactivity profile indicates that it can serve as a precursor for more complex biologically active molecules .

Comparative Analysis

To better understand the uniqueness of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate, it is useful to compare it with other related compounds:

Compound Name Structural Features Unique Properties
Sodium SulfinateSimple sulfonate structureCommonly used as a reducing agent
N-acetylcysteineContains thiol and amine groupsKnown for antioxidant properties
Methionine SulfoxideSulfoxide derivative of an amino acidPlays a role in protein synthesis

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